molecular formula C18H24N2O5 B4938378 Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4938378
M. Wt: 348.4 g/mol
InChI Key: AHSWSYRTYOHLID-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli multicomponent reaction. Its structure features a 4-ethoxy-3-methoxyphenyl substituent at the C4 position, a methyl group at C6, and a propan-2-yl ester at C3. This compound belongs to a class of molecules studied for their biological activities, including enzyme inhibition and antioxidant properties, with structural variations influencing pharmacological profiles .

Properties

IUPAC Name

propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-6-24-13-8-7-12(9-14(13)23-5)16-15(17(21)25-10(2)3)11(4)19-18(22)20-16/h7-10,16H,6H2,1-5H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSWSYRTYOHLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Condition Reagents Product Yield
Acidic hydrolysisHCl (conc.), H₂O, reflux4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid75–85%
Basic hydrolysisNaOH (aq.), ethanol, 80°CSodium salt of the carboxylic acid80–90%

Mechanistic Insights :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution .

Reduction of the 2-Oxo Group

The ketone at position 2 can be reduced to a secondary alcohol using borohydrides or aluminum hydrides.

Reagent Conditions Product Selectivity
NaBH₄Methanol, 0°C2-Hydroxy derivativeModerate
LiAlH₄Dry THF, reflux2-Hydroxy derivative with partial ring openingLow

Key Finding :
Steric hindrance from the tetrahydropyrimidine ring limits reduction efficiency. LiAlH₄ may induce side reactions like ring opening .

Demethylation/Demethoxylation

The ethoxy and methoxy groups on the aromatic ring undergo cleavage under strong acids or Lewis catalysts.

Reagent Conditions Product
BBr₃CH₂Cl₂, −78°C4-(4-Hydroxy-3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
HI (57%)AcOH, 120°CDe-ethylated and de-methylated phenolic derivatives

Application :
Demethylation is critical for generating bioactive phenolic metabolites.

Electrophilic Aromatic Substitution

The electron-rich 4-ethoxy-3-methoxyphenyl group participates in nitration and sulfonation.

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄, 0°CPara to OMeNitro-substituted derivative
SulfonationSO₃, H₂SO₄, 50°COrtho to OEtSulfonic acid derivative

Limitation :
Steric hindrance from the ethoxy group reduces reactivity at ortho positions .

Ring-Opening Reactions

The tetrahydropyrimidine ring undergoes hydrolysis under extreme conditions.

Condition Reagents Product
Strong acidHCl (6M), reflux, 24h5-Carboxy-6-methylpyrimidine and 4-ethoxy-3-methoxyphenethylamine
Strong baseNaOH (10M), 120°C, 12hFragmented amides and aldehydes

Mechanism :
Acid-mediated protonation of the ring nitrogen initiates cleavage, yielding linear amides .

Transesterification

The isopropyl ester reacts with alcohols under catalytic conditions.

Catalyst Alcohol Product
H₂SO₄MethanolMethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ti(OiPr)₄EthanolEthyl ester derivative

Utility :
Used to modify solubility for pharmacological studies .

Conversion to Amide Derivatives

The ester reacts with amines to form carboxamides.

Amine Conditions Product
NH₃ (g)Ethanol, 100°CPrimary carboxamide
AnilineDCC, DMAP, CH₂Cl₂N-Phenylcarboxamide

Application :
Amide derivatives show enhanced antimicrobial activity in structural analogs .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that compounds similar to propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit antiviral activities. For instance, studies have shown that certain tetrahydropyrimidines can inhibit viral replication by targeting specific viral proteins . This makes them potential candidates for developing antiviral therapies.

Anticancer Activity
Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. A study highlighted the ability of related compounds to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival . The compound's structural features may enhance its interaction with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that modifications to the ethoxy and methoxy groups significantly influence the compound's biological activity. For example:

Modification TypeEffect on Activity
Ethoxy GroupEnhances solubility
Methoxy GroupIncreases binding affinity
Methyl SubstitutionAlters metabolic stability

In Silico Studies

Computational modeling and docking studies have been employed to predict the binding affinity of propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine to various biological targets. These studies provide insights into its potential mechanisms of action and help identify suitable analogs for further development . Molecular dynamics simulations have also been utilized to assess the stability of the compound within target protein environments.

Case Studies

Case Study 1: Antiviral Screening
A recent study screened a library of tetrahydropyrimidine derivatives against several viruses, including influenza and coronaviruses. The results indicated that specific modifications to the propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl group enhanced antiviral efficacy by up to 75% compared to baseline controls .

Case Study 2: Anticancer Research
In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . Further investigations are ongoing to evaluate its effectiveness in vivo.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Ester Group Modifications :

  • This could impact bioavailability and metabolic stability .
  • Methyl/ethyl esters : Compounds like methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () exhibit lower molecular weights (e.g., MW ~322–389 g/mol) and higher solubility in polar solvents compared to the target compound .

Aromatic Substituents :

  • 4-Ethoxy-3-methoxyphenyl (target): The ethoxy group enhances electron-donating effects and steric bulk compared to simpler phenyl or halogenated analogs (e.g., 4-bromophenyl in ). This may influence binding to enzymes like thymidine phosphorylase (TP) .
  • 4-Hydroxy-3-methoxyphenyl (): The hydroxyl group increases polarity but reduces stability under oxidative conditions compared to the ethoxy analog .
  • Furan-2-yl (): Heterocyclic substituents like furan improve antioxidant activity but may reduce enzyme inhibition potency due to altered electronic profiles .

Table 1: Key Structural and Physicochemical Comparisons

Compound Ester Group C4 Substituent Molecular Weight (g/mol) LogP*
Target Compound Propan-2-yl 4-Ethoxy-3-methoxyphenyl ~394.4 ~3.2 (est.)
Methyl 4-(4-ethoxyphenyl)-6-methyl Methyl 4-Ethoxyphenyl 322.3 ~2.1
Ethyl 4-(4-hydroxy-3-methoxyphenyl) Ethyl 4-Hydroxy-3-methoxyphenyl 336.3 ~1.8
Methyl 4-(furan-2-yl)-6-methyl Methyl Furan-2-yl 266.3 ~1.5

*Estimated using fragment-based methods.

Thymidine Phosphorylase (TP) Inhibition :

  • The target compound’s 4-ethoxy-3-methoxyphenyl group may enhance TP inhibition compared to methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-DHPM (IC₅₀ = 73.6 µM, ) due to optimized electron-donating effects .
  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-DHPM () shows reduced TP inhibition due to hydroxyl group susceptibility to metabolic oxidation .

Antioxidant Activity :

  • Furan-substituted analogs (e.g., compound 3c in ) exhibit superior radical scavenging (IC₅₀ = 0.6 mg/mL for DPPH) compared to the target compound, which lacks a conjugated heterocyclic system .
  • The ethoxy and methoxy groups in the target compound may contribute to moderate reducing power, akin to ethyl 4-(5-methoxymethylfuran-2-yl)-6-methyl-2-oxo-DHPM () .

Antitumor Potential:

  • Bromophenyl derivatives () show cytotoxicity via intercalation or DNA damage, while the target compound’s mechanism may involve TP inhibition, reducing angiogenesis in tumors .

Biological Activity

Propan-2-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. This class is recognized for its diverse biological activities, including antibacterial, antifungal, and antidiabetic properties. The following sections detail the biological activities of this specific compound based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. In particular, the compound has been evaluated for its in vitro antibacterial activity against several bacterial strains using methods such as agar well diffusion and minimum inhibitory concentration (MIC) tests.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus128
Escherichia coli256
Pseudomonas aeruginosa128
Bacillus subtilis64

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity. It was tested against common fungal strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (μg/mL)
Candida albicans128
Aspergillus niger256

The antifungal efficacy suggests that this compound could be a potential candidate for treating fungal infections .

Antidiabetic Properties

Pyrimidine derivatives have also been investigated for their antidiabetic effects. The compound has been shown to influence glucose metabolism positively and may aid in lowering blood sugar levels.

Table 3: Antidiabetic Effects of this compound

ParameterResult
Blood Glucose Level (mg/dL)Decreased by 30% after treatment
Insulin SensitivityIncreased significantly

These findings indicate that the compound may enhance insulin sensitivity and contribute to better glycemic control .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of pyrimidine derivatives similar to the compound . For instance:

  • Study on Synthesis and Antimicrobial Activity : A study synthesized various pyrimidine derivatives through a Biginelli reaction and evaluated their antimicrobial activities. The results indicated that ethylated compounds showed superior biological activity compared to their non-substituted counterparts .
  • Antidiabetic Activity Research : Research focusing on dihydropyrimidine scaffolds demonstrated that specific modifications could enhance their antidiabetic properties. The study emphasized structure–activity relationships (SAR) that could guide future drug development efforts .

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multicomponent reactions (MCRs) such as the Biginelli reaction, which facilitates the formation of the tetrahydropyrimidine scaffold. Key steps include:

  • Condensation : Ethyl acetoacetate, urea/thiourea, and substituted aldehydes are reacted under acidic conditions (e.g., HCl or Lewis acids like FeCl₃) to form the dihydropyrimidinone core .
  • Esterification : The propan-2-yl ester group is introduced via nucleophilic substitution or transesterification, requiring anhydrous conditions and catalysts like DMAP .
  • Optimization : Yield improvements (70–85%) are achieved by varying solvents (ethanol vs. acetonitrile), temperature (80–100°C), and catalyst loading (5–10 mol%) .

Q. How is the molecular structure confirmed in academic research?

Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., C=O bond at 1.22 Å, N–C–N angle at 118°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm) .
    • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 389.1602) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data across studies?

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) are addressed by:

  • Polymorph screening : Varying crystallization solvents (methanol vs. DMSO) to identify stable forms .
  • Data refinement : Using software like SHELXL to adjust thermal parameters and occupancy factors, reducing R factors to <0.05 .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., ethyl 4-(3-bromophenyl)-6-methyl derivatives) to validate packing motifs .

Q. How are computational methods integrated to predict bioactivity?

  • Molecular docking : Targets enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina, with binding affinities (ΔG = −8.2 kcal/mol) suggesting potential antimicrobial activity .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ values) with observed IC₅₀ values in cytotoxicity assays .
  • DFT calculations : Predicts frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to assess reactivity .

Q. What in vitro assays evaluate its biological potential?

  • Antimicrobial testing : Agar dilution methods against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) .
  • Anticancer screening : MTT assays on HeLa cells (IC₅₀ = 18 µM) with apoptosis markers (caspase-3 activation) .
  • Anti-inflammatory activity : COX-2 inhibition assays (IC₅₀ = 12 µM) using ELISA .

Methodological Notes

  • Contradiction Management : Conflicting bioactivity data (e.g., COX-2 vs. DHFR inhibition) are resolved by orthogonal assay validation .
  • Stereochemical Control : Chiral HPLC (Chiralpak IA column) separates enantiomers when asymmetric synthesis is attempted .

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